molecular formula C18H16N2O2 B11764132 1,4-Bis(pyridin-4-ylmethoxy)benzene

1,4-Bis(pyridin-4-ylmethoxy)benzene

Cat. No.: B11764132
M. Wt: 292.3 g/mol
InChI Key: YXEKMCOVNMMJIU-UHFFFAOYSA-N
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Description

1,4-Bis(pyridin-4-ylmethoxy)benzene is an organic compound with the molecular formula C18H16N2O2. It is characterized by a benzene ring substituted with two pyridin-4-ylmethoxy groups at the 1 and 4 positions. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to its ability to act as a linker molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(pyridin-4-ylmethoxy)benzene can be synthesized through a multi-step process involving the reaction of 4-pyridinemethanol with 1,4-dibromobenzene. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pyridin-4-ylmethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(pyridin-4-ylmethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(pyridin-4-ylmethoxy)benzene involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination leads to the formation of stable metal-organic frameworks and coordination polymers. The molecular targets include metal ions such as zinc, copper, and iron. The pathways involved in the formation of these structures depend on the reaction conditions and the nature of the metal ions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(pyridin-3-ylmethoxy)benzene: Similar structure but with pyridine rings at the 3-position.

    1,4-Bis(imidazoly-1-yl)benzene: Contains imidazole rings instead of pyridine rings.

    4,4′-(1H-1,2,4-triazol-1-yl)methylene-bis(benzonic acid): Contains triazole rings and carboxylic acid groups.

Uniqueness

1,4-Bis(pyridin-4-ylmethoxy)benzene is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile metal-organic frameworks. Its ability to act as a bidentate ligand makes it particularly useful in the synthesis of complex coordination polymers .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[[4-(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine

InChI

InChI=1S/C18H16N2O2/c1-2-18(22-14-16-7-11-20-12-8-16)4-3-17(1)21-13-15-5-9-19-10-6-15/h1-12H,13-14H2

InChI Key

YXEKMCOVNMMJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=NC=C2)OCC3=CC=NC=C3

Origin of Product

United States

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